(Z)-4-(Naphthalen-1-ylmethylene)-2-phenyloxazol-5(4H)-one
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Overview
Description
(Z)-4-(Naphthalen-1-ylmethylene)-2-phenyloxazol-5(4H)-one is a synthetic organic compound characterized by its unique structure, which includes a naphthalene ring, a phenyl group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-(Naphthalen-1-ylmethylene)-2-phenyloxazol-5(4H)-one typically involves the condensation of naphthaldehyde with 2-phenyloxazole under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like ethanol. The reaction mixture is heated under reflux to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(Z)-4-(Naphthalen-1-ylmethylene)-2-phenyloxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
(Z)-4-(Naphthalen-1-ylmethylene)-2-phenyloxazol-5(4H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials with specific properties, such as photochromic materials.
Mechanism of Action
The mechanism of action of (Z)-4-(Naphthalen-1-ylmethylene)-2-phenyloxazol-5(4H)-one involves its interaction with molecular targets through various pathways. The compound can engage in intramolecular charge transfer (ICT) mechanisms, which are crucial for its photochromic properties . Additionally, it can form hydrogen bonds and participate in π-π stacking interactions, influencing its behavior in different environments.
Comparison with Similar Compounds
Similar Compounds
Naphthalenediimide derivatives: These compounds share the naphthalene core and exhibit similar photochromic behavior.
Naphthalenyl radicals: These radicals are involved in similar chemical reactions, such as oxidation and reduction.
Uniqueness
(Z)-4-(Naphthalen-1-ylmethylene)-2-phenyloxazol-5(4H)-one is unique due to its combination of a naphthalene ring, a phenyl group, and an oxazole ring, which imparts distinct chemical and physical properties
Properties
CAS No. |
57427-83-5 |
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Molecular Formula |
C20H13NO2 |
Molecular Weight |
299.3 g/mol |
IUPAC Name |
4-(naphthalen-1-ylmethylidene)-2-phenyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C20H13NO2/c22-20-18(21-19(23-20)15-8-2-1-3-9-15)13-16-11-6-10-14-7-4-5-12-17(14)16/h1-13H |
InChI Key |
YYCXXTRMDFPLAF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC(=CC3=CC=CC4=CC=CC=C43)C(=O)O2 |
Isomeric SMILES |
C1=CC=C(C=C1)C2=N/C(=C\C3=CC=CC4=CC=CC=C43)/C(=O)O2 |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC3=CC=CC4=CC=CC=C43)C(=O)O2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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